molecular formula C15H10IN B8483947 9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole CAS No. 127424-89-9

9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole

Cat. No.: B8483947
CAS No.: 127424-89-9
M. Wt: 331.15 g/mol
InChI Key: KEUFCHAJXXCDJG-UHFFFAOYSA-N
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Description

9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole is a carbazole derivative functionalized with an iodopropargyl group at the 9-position. Carbazole-based compounds are widely studied for their optoelectronic properties, including applications in organic light-emitting diodes (OLEDs), charge transport materials, and phosphorescent systems . The iodopropargyl substituent introduces a triple bond and an iodine atom, which may enhance reactivity for cross-coupling reactions (e.g., Sonogashira or Ullmann couplings) and influence molecular packing in crystalline states due to steric and electronic effects .

Properties

CAS No.

127424-89-9

Molecular Formula

C15H10IN

Molecular Weight

331.15 g/mol

IUPAC Name

9-(3-iodoprop-2-ynyl)carbazole

InChI

InChI=1S/C15H10IN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,11H2

InChI Key

KEUFCHAJXXCDJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CI

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Carbazole Derivatives

Compound Name Substituent at 9-Position Key Structural Features References
9-(3-Iodoprop-2-YN-1-YL)-9H-carbazole Iodopropargyl (C≡C-I) Triple bond, iodine atom for coupling
9-(prop-2-yn-1-yl)-9H-carbazole Propargyl (C≡CH) Terminal alkyne, smaller steric bulk
9-(4-Methoxyphenyl)-9H-carbazole 4-Methoxyphenyl Electron-donating methoxy group
9-(2-Thienyl)-9H-carbazole Thienyl Conjugated heteroaromatic ring
9-(4-Bromo-2,5-dimethyl-phenyl)-9H-carbazole Bromophenyl with methyl groups Halogen for cross-coupling, steric hindrance

Key Insights :

  • Electronic Effects : The iodopropargyl group combines a triple bond (enabling conjugation extension) and iodine (a heavy atom that may enhance spin-orbit coupling for phosphorescence). This contrasts with electron-donating groups like methoxy in 9-(4-Methoxyphenyl)-9H-carbazole, which raise HOMO levels for hole transport .

Physical and Optical Properties

Table 2: Optical and Electronic Properties

Compound Name Absorption Maxima (nm) Emission Characteristics Notes References
9-(2-Thienyl)-9H-carbazole 291, 322, 333 Structured emission Conjugation limited by steric hindrance
Planarized thienyl-carbazole derivative ~385 Red-shifted, broad Enhanced conjugation via planarization
9-(Pyrimidin-2-yl)-9H-carbazole N/A Yellow ultralong phosphorescence (1.37 s lifetime) Heavy atom effect absent; hydrogen bonding dominates

Key Insights :

  • Steric hindrance from the iodopropargyl group could reduce conjugation efficiency compared to planarized derivatives .

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